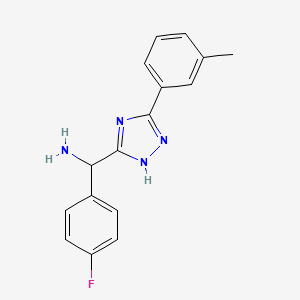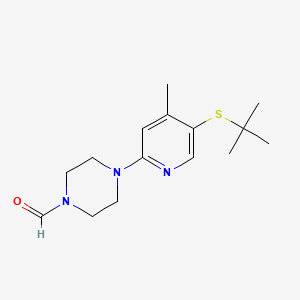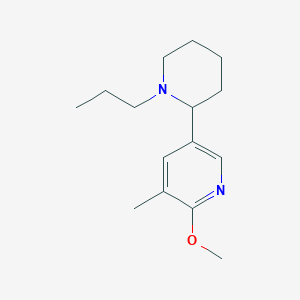
2-Methoxy-3-methyl-5-(1-propylpiperidin-2-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-3-methyl-5-(1-propylpiperidin-2-yl)pyridine is a synthetic organic compound belonging to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities and applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-3-methyl-5-(1-propylpiperidin-2-yl)pyridine typically involves the reaction of 2-methoxy-3-methylpyridine with 1-propylpiperidine under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually heated to reflux for several hours to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 2-Methoxy-3-methyl-5-(1-propylpiperidin-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The pyridine ring can be reduced to a piperidine ring using hydrogenation catalysts such as palladium on carbon.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of 2-formyl-3-methyl-5-(1-propylpiperidin-2-yl)pyridine.
Reduction: Formation of 2-methoxy-3-methyl-5-(1-propylpiperidin-2-yl)piperidine.
Substitution: Formation of 2-substituted-3-methyl-5-(1-propylpiperidin-2-yl)pyridine derivatives.
Aplicaciones Científicas De Investigación
2-Methoxy-3-methyl-5-(1-propylpiperidin-2-yl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 2-Methoxy-3-methyl-5-(1-propylpiperidin-2-yl)pyridine involves its interaction with specific molecular targets in the body. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but it is believed to influence signaling pathways related to inflammation and microbial growth .
Comparación Con Compuestos Similares
- 2-Methyl-5-(3-piperidinylmethoxy)pyridine
- 2-Fluoro-3-methyl-5-(tributylstannyl)pyridine
- 2-(4-Piperidinylmethoxy)pyridine
Comparison: 2-Methoxy-3-methyl-5-(1-propylpiperidin-2-yl)pyridine is unique due to its specific substitution pattern on the pyridine ring and the presence of the propylpiperidine moiety.
Propiedades
Fórmula molecular |
C15H24N2O |
|---|---|
Peso molecular |
248.36 g/mol |
Nombre IUPAC |
2-methoxy-3-methyl-5-(1-propylpiperidin-2-yl)pyridine |
InChI |
InChI=1S/C15H24N2O/c1-4-8-17-9-6-5-7-14(17)13-10-12(2)15(18-3)16-11-13/h10-11,14H,4-9H2,1-3H3 |
Clave InChI |
IHXUJFTVRFWNSC-UHFFFAOYSA-N |
SMILES canónico |
CCCN1CCCCC1C2=CN=C(C(=C2)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Methyl-5-(piperazin-1-yl)pyrido[2,3-d]pyridazine](/img/structure/B11802499.png)
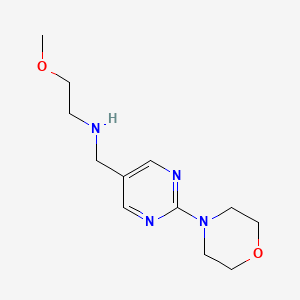
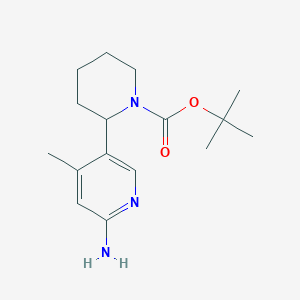
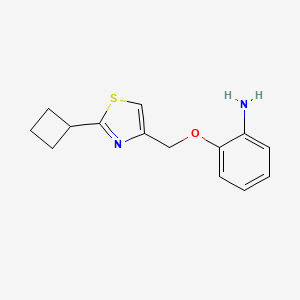

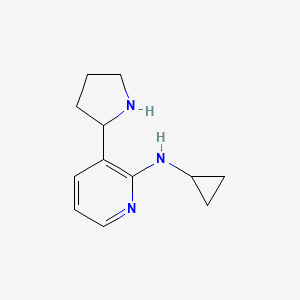

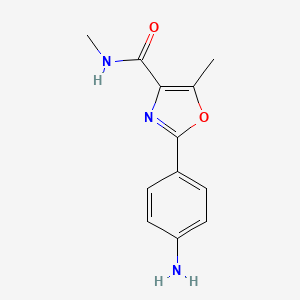

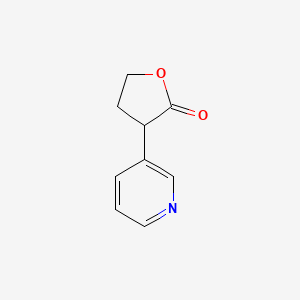
![N-((1R,3R)-3-(2-(((S)-2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)(propyl)amino)ethyl)-3-hydroxycyclobutyl)-2-naphthamide](/img/structure/B11802564.png)
